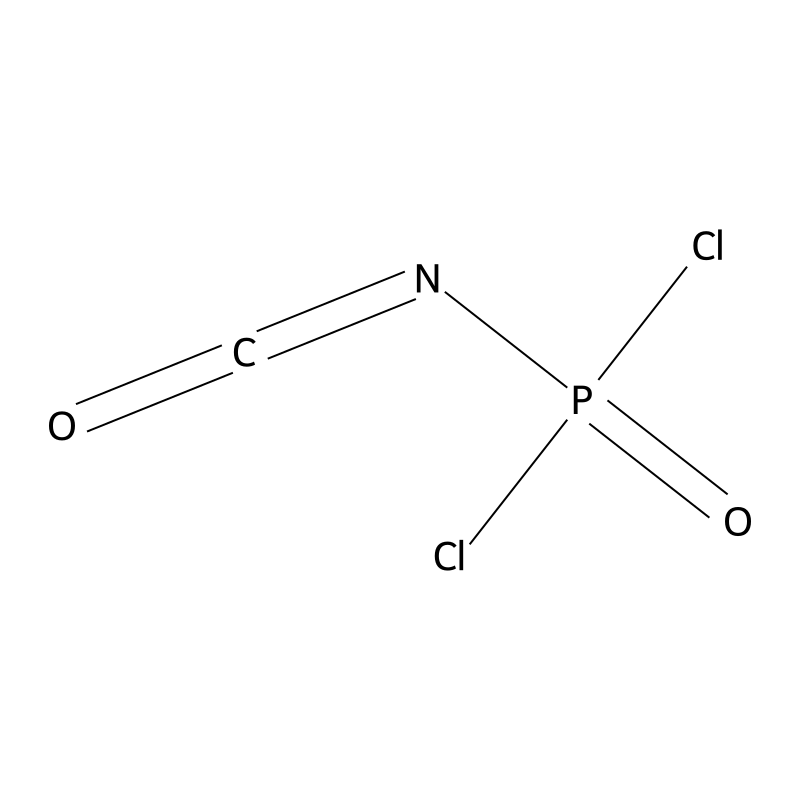

Phosphorisocyanatidic dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphorisocyanatidic dichloride, with the chemical formula CCl₂NO₂P, is a phosphorus-containing compound that exhibits significant reactivity due to its isocyanate and chloride functional groups. This compound is classified as a toxic and corrosive substance, often requiring careful handling and storage. It is known for its applications in various chemical syntheses and as a reagent in organic chemistry.

Organic synthesis

Phosphorisocyanatidic dichloride serves as a versatile building block in organic synthesis. Its reactive functional groups, including the isocyanate (N=C=O) and the phosphorus oxychloride (P-Cl), allow for the formation of diverse carbon-nitrogen and carbon-phosphorus bonds. Research has explored its application in the synthesis of:

- Peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides, crucial for drug discovery and development .

- Heterocycles, which are organic compounds containing ring structures with at least one atom other than carbon, often possessing valuable biological properties .

- Nucleotides, the building blocks of nucleic acids like DNA and RNA, essential for various biological functions .

Polymer chemistry

The reactive nature of phosphorisocyanatidic dichloride enables its use in the synthesis of functional polymers. Research has explored its application in the development of:

Coordination chemistry

Phosphorisocyanatidic dichloride can act as a ligand, forming complexes with metal ions. Research in this area explores its potential for:

- Addition Reactions: It readily reacts with alcohols and amines to form phosphoric esters and amides, respectively. This reaction is typically exothermic, necessitating controlled conditions during synthesis .

- Hydrolysis: In the presence of water, phosphorisocyanatidic dichloride can hydrolyze to produce phosphoric acid derivatives and hydrochloric acid, which can lead to further reactions depending on the conditions .

- Reactions with Nucleophiles: The compound can also react with various nucleophiles, leading to the formation of more complex organophosphorus compounds.

Phosphorisocyanatidic dichloride can be synthesized through several methods:

- Reaction of Phosphorus Oxychloride with Isocyanates: This method involves the reaction of phosphorus oxychloride with an appropriate isocyanate under controlled conditions to yield phosphorisocyanatidic dichloride.

- Direct Chlorination: Chlorination of phosphoric derivatives may also lead to the formation of this compound, although this method requires careful control of reaction conditions to prevent over-chlorination or side reactions .

Phosphorisocyanatidic dichloride finds applications in various fields:

- Organic Synthesis: It serves as a reagent for the synthesis of organophosphorus compounds, which are important in agrochemicals and pharmaceuticals.

- Chemical Intermediates: The compound acts as an intermediate in the synthesis of more complex molecules, particularly those involving phosphorus chemistry.

- Research: It is utilized in research settings for studying reaction mechanisms involving phosphorus-containing compounds.

Several compounds exhibit similarities to phosphorisocyanatidic dichloride, particularly within the realm of organophosphorus chemistry. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Phosphoric Acid | H₃PO₄ | Non-toxic; widely used in fertilizers and food |

| Isocyanatophosphonic Dichloride | CCl₂NO₂P | Similar structure; used as a reagent |

| Phosphorochloridic Acid | HCl₂PO | Strongly acidic; used in various chemical processes |

| Phosphorus Trichloride | PCl₃ | Highly reactive; used for chlorination reactions |

Phosphorisocyanatidic dichloride is unique among these compounds due to its specific combination of isocyanate and chloride functionalities, which confer distinct reactivity patterns not observed in other similar compounds.

Historical Development of Synthesis Routes

The synthesis of phosphorisocyanatidic dichloride represents a significant milestone in organophosphorus chemistry, with its development tracing back to the pioneering work of the 1950s [1] [2]. The compound, bearing the molecular formula CCl₂NO₂P and CAS number 870-30-4, was first synthesized in 1954 through groundbreaking research that established the fundamental synthetic pathway still referenced today [3] [4].

The original synthesis methodology involved the condensation reaction between ethyl carbamate and phosphorus pentachloride under carefully controlled temperature conditions [5] [3]. This historical approach demonstrated remarkable efficiency, achieving yields of 87.5% pure product with a boiling point of 64-66°C at 50 mmHg pressure [5] [3]. The reaction parameters established in this early work included gradual heating from 10°C to 80°C over 5.5 hours to mitigate exothermic side reactions and prevent decomposition of the desired product [5] [3].

Kirsanov's seminal contribution in 1954 provided the mechanistic foundation for understanding phosphorus-nitrogen bond formation in these systems [3] [4]. His research revealed that the reaction between phosphorus pentachloride and ethyl carbamate proceeded through the formation of trichlorophosphazoacyl intermediates, challenging the previously accepted Wallach mechanism [4]. This work established that unsubstituted carboxylic acid amides react with phosphorus pentachloride to form trichlorophosphazoacyls and two molecules of hydrogen chloride, rather than the previously proposed amidochlorides [4].

The historical synthesis route demonstrated several key characteristics that influenced subsequent methodological developments [5] [3]. The reaction required precise temperature control, with an initial holding period of 45 minutes at 10°C followed by gradual heating at controlled rates [3]. The process generated hydrogen chloride and ethyl chloride as byproducts, which escaped through the reflux condenser during the reaction [3]. Fractionation of the residual liquid product yielded pure phosphorisocyanatidic dichloride with consistent physical properties, including a density of 1.5899 g/cm³ and refractive index of 1.3381 [5].

| Parameter | Value | Historical Method Source |

|---|---|---|

| Starting Temperature (°C) | 10 | Kirsanov (1954) |

| Final Temperature (°C) | 80 | Kirsanov (1954) |

| Total Reaction Time (hours) | 5.5 | Kirsanov (1954) |

| Yield (%) | 87.5 | Kirsanov (1954) |

| Boiling Point Product (°C) | 64-66 | Kirsanov (1954) |

| Pressure (mmHg) | 50 | Kirsanov (1954) |

Modern Preparative Techniques

Contemporary synthetic approaches have evolved to incorporate advanced methodologies, including adaptations of the Kirsanov reaction for phosphorus-nitrogen bond formation [6] [7]. The Kirsanov reaction, originally developed for organophosphorus compound synthesis, involves the combination of tertiary phosphines with halogens followed by amine addition to generate iminophosphines [6]. This methodology has been adapted for phosphorisocyanatidic dichloride synthesis through modified reaction conditions and alternative starting materials [7] [8].

Modern preparative techniques have focused on improving yield and purity through the substitution of traditional reagents with more efficient alternatives [5]. Contemporary methods explore the replacement of phosphorus pentachloride with antimony trifluoride for the preparation of fluorinated analogs such as phosphorisocyanatidic difluoride, which demonstrates enhanced stability compared to the dichloride variant [5] [9]. These fluorinated derivatives exhibit reduced decomposition rates and improved handling characteristics while maintaining the essential reactivity patterns of the parent compound [9].

The application of Kirsanov reaction principles to phosphorisocyanatidic dichloride synthesis involves the initial formation of phosphazide zwitterionic intermediates [10]. These intermediates undergo subsequent nucleophilic attack and cyclization processes that facilitate phosphorus-nitrogen bond formation [10]. The reaction mechanism proceeds through the addition of phosphine reagents to nitrogen-containing electrophiles, followed by elimination reactions that establish the characteristic isocyanate functionality [10].

Recent developments in preparative methodology have emphasized the importance of reaction medium selection and catalyst optimization [1] [11]. The use of inert solvents such as ethylene dichloride or chloroform has become standard practice to prevent unwanted side reactions and ensure product stability [3] [12]. Temperature control remains critical, with modern protocols maintaining precise heating rates to optimize yield and minimize byproduct formation [13] [14].

Advanced purification techniques have been integrated into modern synthetic protocols to achieve higher purity levels [13] [14]. Vacuum distillation methods have been refined to prevent thermal decomposition during isolation procedures [13]. The implementation of thin-film evaporation technologies allows for efficient separation of the desired product from reaction byproducts while maintaining product integrity [13].

Mechanistic Insights into Phosphorus-Nitrogen Bond Formation

The formation of phosphorus-nitrogen bonds in phosphorisocyanatidic dichloride synthesis involves complex mechanistic pathways that have been elucidated through extensive research [15] [16] [17]. The fundamental mechanism centers on the nucleophilic attack of nitrogen-containing species on phosphorus electrophiles, followed by subsequent rearrangement and elimination processes [17].

The initial step in phosphorus-nitrogen bond formation involves the activation of phosphorus pentachloride through coordination with the carbonyl oxygen of ethyl carbamate [4]. This coordination weakens the phosphorus-chlorine bonds and enhances the electrophilicity of the phosphorus center [4]. The subsequent nucleophilic attack by the nitrogen atom of the carbamate leads to the formation of an intermediate phosphoramide species [4].

Mechanistic studies have revealed that the reaction proceeds through a stepwise process involving multiple intermediates [4] [15]. The formation of trichlorophosphazoacyl intermediates represents a crucial step in the overall transformation [4]. These intermediates undergo thermal decomposition or hydrogen chloride-catalyzed breakdown to yield phosphorus oxychloride and the desired isocyanate functionality [4].

The phosphorus-nitrogen bond formation mechanism demonstrates significant dependence on reaction conditions and substrate structure [18] [16]. Research has shown that the strength and stability of phosphorus-nitrogen bonds vary considerably based on the electronic environment and steric factors surrounding the bonding atoms [19] [20]. In the case of phosphorisocyanatidic dichloride, the electron-withdrawing nature of the chlorine substituents and the isocyanate group influences the bond formation kinetics and thermodynamics [21].

Advanced mechanistic investigations have employed spectroscopic techniques to monitor intermediate formation and characterize transition states [16]. These studies have confirmed that phosphorus-nitrogen bond formation occurs through a concerted mechanism involving simultaneous bond formation and chloride elimination [16]. The reaction exhibits characteristics consistent with an associative displacement mechanism, where the incoming nucleophile coordinates to phosphorus before the departure of the leaving group [17].

The role of orbital interactions in phosphorus-nitrogen bond formation has been extensively studied through computational and experimental approaches [15] [16]. The overlap between phosphorus d-orbitals and nitrogen p-orbitals contributes to the stability of the resulting bond [19] [20]. However, the effectiveness of this overlap is limited by the larger atomic radius of phosphorus compared to nitrogen, which affects the strength of the resulting bonds [19] [20].

Temperature effects on the mechanistic pathway have been documented, with higher temperatures favoring the formation of more stable products through kinetic control [4]. The thermal decomposition of intermediate species occurs preferentially at elevated temperatures, driving the reaction toward completion [4]. The careful control of reaction temperature ensures optimal product formation while minimizing the occurrence of unwanted side reactions [3].

Byproduct Analysis and Reaction Optimization

The synthesis of phosphorisocyanatidic dichloride generates several byproducts that require careful analysis and management for optimal reaction performance [3] [4]. The primary byproducts include hydrogen chloride, ethyl chloride, and phosphorus oxychloride, each contributing to different aspects of the reaction mechanism and overall process efficiency [3] [4].

Hydrogen chloride formation represents the most significant byproduct, generated through the elimination process that establishes the phosphorus-nitrogen bond [4]. The evolution of hydrogen chloride serves as a convenient reaction monitor, with the cessation of gas evolution indicating reaction completion [3]. However, the presence of hydrogen chloride can catalyze unwanted side reactions, including the decomposition of intermediate species and the formation of polymeric byproducts [4].

Ethyl chloride production occurs through the cleavage of the ethyl carbamate starting material, representing a secondary elimination pathway [3]. This byproduct formation is essential for the overall reaction stoichiometry and contributes to the driving force for product formation [3]. The volatility of ethyl chloride facilitates its removal from the reaction mixture through the reflux condenser system [3].

Phosphorus oxychloride formation results from the hydrolysis of excess phosphorus pentachloride or through the thermal decomposition of intermediate species [4] [22]. While this byproduct does not directly interfere with the desired reaction pathway, its presence can indicate suboptimal reaction conditions or the occurrence of competing reactions [22]. The formation of phosphorus oxychloride can be minimized through precise stoichiometric control and the exclusion of moisture from the reaction system [22].

| Byproduct | Formation Mechanism | Impact on Reaction | Optimization Strategy |

|---|---|---|---|

| Hydrogen Chloride | Phosphorus-nitrogen bond formation | Catalyzes side reactions | Controlled removal through reflux |

| Ethyl Chloride | Carbamate cleavage | Essential for stoichiometry | Natural elimination via volatility |

| Phosphorus Oxychloride | Hydrolysis/decomposition | Indicates competing reactions | Moisture exclusion and stoichiometric control |

Reaction optimization strategies have focused on minimizing byproduct formation while maximizing the yield of the desired product [23] [13]. The implementation of controlled heating profiles has proven effective in reducing the formation of polymeric byproducts [3]. Gradual temperature increases allow for the selective progression of the desired reaction pathway while suppressing competing decomposition reactions [3].

Solvent selection plays a crucial role in byproduct management and reaction optimization [3] [12]. The use of ethylene dichloride as a reaction medium provides several advantages, including chemical inertness, appropriate boiling point characteristics, and compatibility with the reaction conditions [3]. Alternative solvents such as chloroform and carbon tetrachloride have been investigated, but ethylene dichloride remains the preferred choice for optimal results [3].

Purification optimization has concentrated on the efficient separation of the desired product from byproducts and unreacted starting materials [13] [14]. Vacuum distillation techniques have been refined to achieve high-purity product while minimizing thermal decomposition [13]. The use of reduced pressure conditions allows for lower distillation temperatures, preserving product integrity and improving overall yield [13].

Process monitoring and control systems have been developed to optimize reaction conditions in real-time [23]. These systems track key parameters such as temperature, pressure, and gas evolution rates to ensure optimal reaction progression [23]. The implementation of automated control systems enables precise manipulation of reaction conditions, leading to improved reproducibility and higher product quality [23].

Thermodynamic Parameters (Boiling Point, Density, Solubility)

Phosphorisocyanatidic dichloride exhibits well-defined thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound has a molecular weight of 159.896 grams per mole and exists as a colorless liquid at room temperature [1]. The boiling point varies significantly with pressure, exhibiting a value of 195.1°C at standard atmospheric pressure (760 mmHg) [1]. Under reduced pressure conditions of 50 mmHg, the boiling point decreases substantially to 64-66°C [2], demonstrating the compound's volatility characteristics.

The density of phosphorisocyanatidic dichloride is 1.84 grams per cubic centimeter at 25°C [1], indicating a relatively dense liquid compared to many organic solvents. This high density is attributed to the presence of heavy atoms including phosphorus and chlorine within the molecular structure. The compound exhibits a refractive index of 1.559 [1], which is consistent with its molecular composition and electronic structure.

The flash point of phosphorisocyanatidic dichloride is 71.8°C [1], indicating moderate flammability characteristics. The exact mass of the compound is 158.904 grams per mole [1], while the polar surface area is 56.31 square Angstroms [1]. The logarithm of the octanol-water partition coefficient (LogP) is 1.908 [1], suggesting moderate lipophilicity.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 159.896 g/mol | [1] |

| Boiling Point (at 760 mmHg) | 195.1°C | [1] |

| Boiling Point (at 50 mmHg) | 64-66°C | [2] |

| Density (at 25°C) | 1.84 g/cm³ | [1] |

| Flash Point | 71.8°C | [1] |

| Refractive Index | 1.559 | [1] |

| Exact Mass | 158.904 g/mol | [1] |

| Polar Surface Area | 56.31 Ų | [1] |

| LogP | 1.908 | [1] |

Hydrolytic Degradation Pathways

Phosphorisocyanatidic dichloride undergoes rapid and violent hydrolysis in the presence of water, following well-established reaction pathways typical of phosphorus halides [1]. The primary hydrolysis reaction involves the nucleophilic attack of water molecules on the phosphorus center, resulting in the displacement of chloride ions and the formation of phosphoric acid derivatives.

The hydrolysis mechanism proceeds through sequential substitution reactions, where water molecules replace chlorine atoms attached to the phosphorus center. The reaction is highly exothermic and produces hydrogen chloride gas as a byproduct [1]. The general reaction pathway can be represented as the stepwise replacement of chlorine atoms with hydroxyl groups, ultimately leading to the formation of phosphoric acid derivatives and the liberation of hydrogen chloride.

The isocyanate functional group within the molecule also participates in hydrolysis reactions, though at a different rate compared to the phosphorus-chlorine bonds. The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which spontaneously decomposes to release carbon dioxide and ammonia [3]. This dual hydrolysis behavior makes the compound particularly reactive toward moisture and necessitates strict anhydrous handling conditions.

The rate of hydrolysis is influenced by several factors including pH, temperature, and the concentration of water. Under acidic conditions, the hydrolysis proceeds more rapidly due to the protonation of intermediate species, while basic conditions can also accelerate the reaction through hydroxide ion attack [4]. The compound's supplemental hazard statement indicates that it "reacts violently with water" [1], emphasizing the need for careful moisture control during storage and handling.

Thermal Decomposition Behavior

The thermal decomposition of phosphorisocyanatidic dichloride follows a complex pathway involving multiple competing reactions. The compound decomposes upon prolonged storage at room temperature, releasing hydrogen chloride and forming polymeric byproducts [5]. This decomposition is accelerated when the compound is subjected to elevated temperatures, particularly during distillation at atmospheric pressure [5].

The primary decomposition pathway involves the cleavage of phosphorus-chlorine bonds, leading to the formation of reactive intermediates that can undergo further reactions. The decomposition process is characterized by the release of hydrogen chloride gas, which can be detected as fuming when the compound is exposed to moist air [2]. The formation of polymeric byproducts suggests that the decomposition involves intermolecular condensation reactions between decomposition intermediates.

Temperature-dependent studies indicate that the compound's stability decreases significantly above 100°C, with rapid decomposition occurring at temperatures approaching the atmospheric boiling point [5]. The decomposition products include not only hydrogen chloride but also various phosphorus-containing oligomers and polymers that form through condensation reactions of the decomposition intermediates.

The thermal decomposition behavior necessitates careful temperature control during purification and handling procedures. Vacuum distillation at reduced pressure is preferred over atmospheric distillation to minimize thermal decomposition [5]. The compound's thermal instability also affects its storage requirements, as prolonged exposure to elevated temperatures can lead to significant product degradation.

Solvent Compatibility and Reactivity Trends

Phosphorisocyanatidic dichloride demonstrates excellent solubility in a range of chlorinated and aromatic solvents, while showing complete incompatibility with protic solvents. The compound is readily soluble in methylene chloride, chloroform, carbon tetrachloride, and benzene [2], making these solvents suitable for synthetic applications and purification procedures.

The solubility pattern reflects the compound's molecular structure and intermolecular interactions. The presence of chlorine atoms and the phosphorus center creates favorable interactions with chlorinated solvents through dipole-dipole interactions and London dispersion forces. Similarly, the aromatic character of benzene provides compatible solvation through π-interactions with the electron-deficient phosphorus center.

The compound exhibits violent reactivity with water and alcohols, precluding their use as solvents [1] [3]. This reactivity stems from the nucleophilic attack of protic solvents on the electrophilic phosphorus center, leading to rapid hydrolysis or alcoholysis reactions. The moisture sensitivity of the compound requires the use of rigorously dried solvents and anhydrous reaction conditions.

| Solvent | Compatibility | Notes | Reference |

|---|---|---|---|

| Methylene Chloride | Readily soluble | Suitable for synthesis | [2] |

| Chloroform | Readily soluble | Suitable for synthesis | [2] |

| Carbon Tetrachloride | Readily soluble | Suitable for synthesis | [2] |

| Benzene | Readily soluble | Suitable for synthesis | [2] |

| Water | Violent reaction | Produces HCl and phosphoric acid | [1] |

| Alcohols | Incompatible | Hydrolysis occurs | [3] |

| Moisture | Sensitive | Requires anhydrous conditions | [1] |

The reactivity trends of phosphorisocyanatidic dichloride toward various nucleophiles follow predictable patterns based on the electrophilicity of the phosphorus center and the isocyanate carbon. Primary and secondary amines react readily with the isocyanate group to form urea derivatives [6], while the phosphorus-chlorine bonds undergo nucleophilic substitution reactions with various nucleophiles including alcohols, phenols, and thiols [6].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic